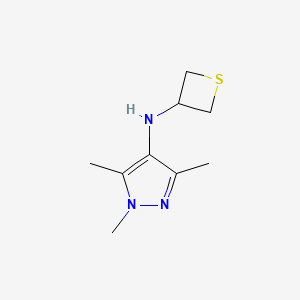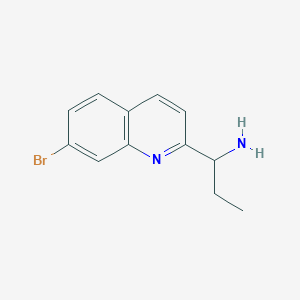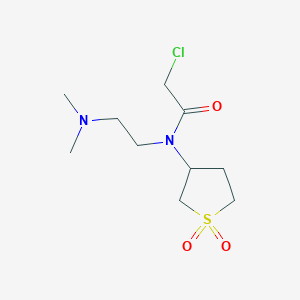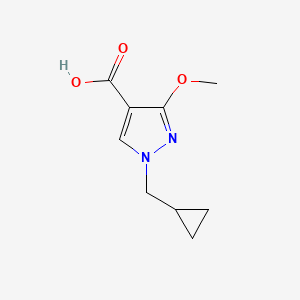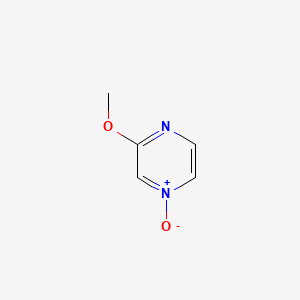
3-Methoxypyrazine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypyrazine 1-oxide is a heterocyclic organic compound belonging to the pyrazine family. Pyrazines are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The addition of a methoxy group (-OCH3) and an oxide group (-O) to the pyrazine ring results in the formation of this compound. This compound is known for its distinctive aroma and is often found in various natural sources, including plants and microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyrazine 1-oxide can be synthesized through several methods. One common approach involves the reaction of 3-methoxypyrazine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired oxide product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yields and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyrazine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as thiols, amines, and halides.
Major Products Formed:
Oxidation: Higher oxidation state pyrazines.
Reduction: 3-Methoxypyrazine.
Substitution: 3-substituted pyrazines with different functional groups.
Scientific Research Applications
3-Methoxypyrazine 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in microbial metabolism and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized as a flavoring agent in the food and beverage industry due to its distinctive aroma
Mechanism of Action
The mechanism of action of 3-Methoxypyrazine 1-oxide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a signaling molecule, influencing various cellular processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and use in flavoring.
3-Isopropyl-2-methoxypyrazine: Another pyrazine derivative with distinct aroma properties.
3-Sec-butyl-2-methoxypyrazine: Similar in structure and function, used in the food industry
Uniqueness: 3-Methoxypyrazine 1-oxide stands out due to its unique combination of a methoxy group and an oxide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
23902-69-4 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-methoxy-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-4-7(8)3-2-6-5/h2-4H,1H3 |
InChI Key |
NLMXIZXGYUZQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



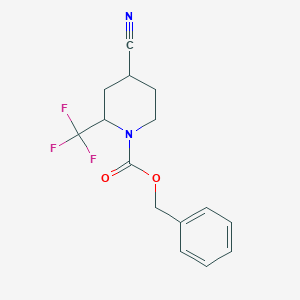
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)

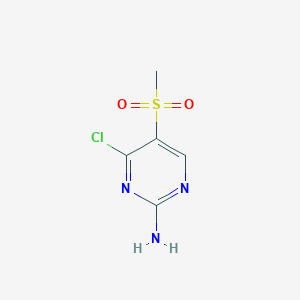

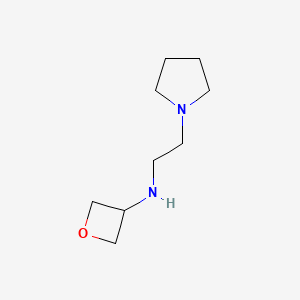
![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
